molecular formula C16H16N2O3 B267237 3-{[(4-Methoxyphenyl)acetyl]amino}benzamide

3-{[(4-Methoxyphenyl)acetyl]amino}benzamide

Cat. No. B267237
M. Wt: 284.31 g/mol
InChI Key: UTXDCJHDBJXLMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(4-Methoxyphenyl)acetyl]amino}benzamide, commonly known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPAA is a white crystalline powder that belongs to the class of benzamides.

Mechanism of Action

The mechanism of action of MPAA involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This results in the induction of apoptosis in cancer cells. MPAA has also been shown to inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein that is involved in the stabilization of various oncogenic proteins.
Biochemical and Physiological Effects:
MPAA has been shown to have various biochemical and physiological effects. It has been shown to induce the expression of p21, a protein that regulates the cell cycle and promotes cell cycle arrest. MPAA has also been shown to inhibit the expression of vascular endothelial growth factor (VEGF), a protein that promotes angiogenesis, the formation of new blood vessels. Additionally, MPAA has been shown to induce the expression of various pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

MPAA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity, making it a safe compound for use in in vitro and in vivo experiments. However, MPAA has some limitations, including its poor solubility in water, which can make it difficult to administer in in vivo experiments. Additionally, MPAA has been shown to have low bioavailability, which can limit its effectiveness in treating cancer.

Future Directions

There are several future directions for the research of MPAA. One potential direction is to investigate the use of MPAA in combination with other chemotherapeutic agents to enhance its anti-cancer effects. Another direction is to develop more potent analogs of MPAA that have improved solubility and bioavailability. Additionally, future studies could investigate the potential applications of MPAA in other fields, such as neurodegenerative diseases and inflammation.

Synthesis Methods

The synthesis of MPAA involves the condensation of 4-methoxybenzoyl chloride with 3-aminobenzoic acid in the presence of a base. The resulting product is then acetylated with acetic anhydride to yield MPAA. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

MPAA has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. MPAA achieves this by inducing apoptosis, a process of programmed cell death, in cancer cells. Additionally, MPAA has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a crucial role in cancer cell proliferation and survival.

properties

Product Name

3-{[(4-Methoxyphenyl)acetyl]amino}benzamide

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

3-[[2-(4-methoxyphenyl)acetyl]amino]benzamide

InChI

InChI=1S/C16H16N2O3/c1-21-14-7-5-11(6-8-14)9-15(19)18-13-4-2-3-12(10-13)16(17)20/h2-8,10H,9H2,1H3,(H2,17,20)(H,18,19)

InChI Key

UTXDCJHDBJXLMP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)N

Origin of Product

United States

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